molecular formula C4H13NO7P2 B1665697 Alendronic acid CAS No. 66376-36-1

Alendronic acid

Cat. No. B1665697
Key on ui cas rn: 66376-36-1
M. Wt: 249.10 g/mol
InChI Key: OGSPWJRAVKPPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06562974B2

Procedure details

The mixture of 5 eq. phosphorous acid, 4-aminobutyric acid and morpholine. HCl is melted together until uniform solution is formed. The reaction mixture is cooled to about 70° C. and 2 eq. of PCl3 are carefully added. The mixture is heated for about 5.5 hours before the reaction mixture is hydrolyzed in aqueous acid at about 80° C. and alendronate is isolated from an ethanolic solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
morpholine. HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([OH:4])([OH:3])[OH:2].[NH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=O.P(Cl)(Cl)Cl>>[CH2:7]([CH2:6][NH2:5])[CH2:8][C:9]([P:1]([OH:4])([OH:3])=[O:2])([P:1]([OH:4])([OH:3])=[O:2])[OH:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCC(=O)O
Name
morpholine. HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is formed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated for about 5.5 hours before the reaction mixture
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
is hydrolyzed in aqueous acid at about 80° C.

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.